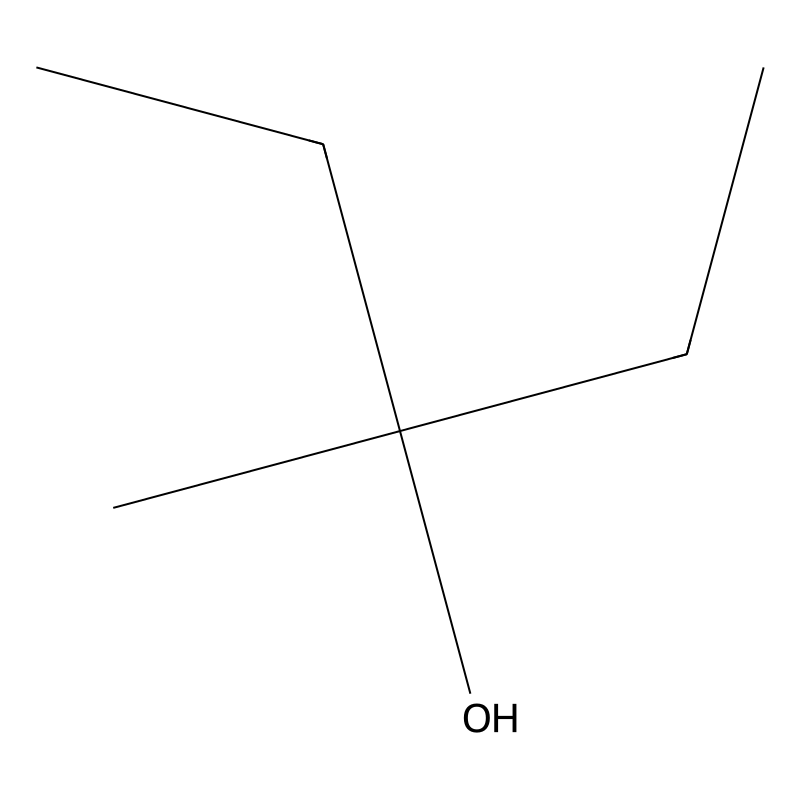

3-Methyl-3-pentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

42.6 mg/mL at 25 °C

Synonyms

Canonical SMILES

Synthesis and Characterization:

3-Methyl-3-pentanol, also known as diethylmethylcarbinol, is a simple branched-chain alcohol with the chemical formula C6H14O. Its synthesis has been documented in scientific literature for decades, with various methods described for its preparation from readily available starting materials [].

Researchers often utilize 3-Methyl-3-pentanol as a reference compound for various analytical techniques like gas chromatography and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow for the characterization of unknown compounds by comparing their properties to known standards like 3-Methyl-3-pentanol.

Solvent and Reference Material:

Due to its relatively simple structure and predictable chemical behavior, 3-Methyl-3-pentanol finds use as a solvent in scientific research. Its solubility in various organic solvents and moderate polarity make it suitable for dissolving a wide range of non-polar and moderately polar compounds [].

Furthermore, its well-defined physical and chemical properties, such as boiling point, melting point, and refractive index, make it a valuable reference material for calibrating various scientific instruments used in research laboratories [].

3-Methyl-3-pentanol, also known as 3-methylpentan-3-ol, is an organic compound classified as a tertiary alcohol. Its molecular formula is and it has a molecular weight of approximately 102.17 g/mol. This compound appears as a colorless to pale yellow liquid with a strong leafy odor and is noted for its aroma-active properties, making it useful in the flavor and fragrance industries . 3-Methyl-3-pentanol is synthesized through various

- Grignard Reactions: It can be synthesized by reacting ethylmagnesium bromide with methyl acetate or butanone in anhydrous ether or tetrahydrofuran . The reaction can be represented as follows:

- Esterification: It can react with carboxylic acids to form esters, which are important in various applications .

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

3-Methyl-3-pentanol has been studied for its biological activities, particularly its sedative and anticonvulsant properties. It has been shown to have similar effects to those of emylcamate, suggesting potential therapeutic uses in managing anxiety and seizure disorders . Additionally, its presence in natural sources such as pandan leaves and red peppers indicates possible roles in plant metabolism and flavor profiles .

The synthesis of 3-methyl-3-pentanol can be achieved through several methods:

- Grignard Reaction: Reacting ethylmagnesium bromide with methyl acetate or butanone.

- Reduction of Ketones: Reducing 3-methyl-2-pentanone using reducing agents like lithium aluminum hydride.

- Hydration of Alkenes: Hydrating 3-methyl-3-pentene under acidic conditions.

These methods yield varying purities and require careful control of reaction conditions to optimize results .

3-Methyl-3-pentanol is utilized in various fields:

- Flavoring Agent: Its strong odor makes it a valuable ingredient in the food industry for flavor enhancement.

- Pharmaceuticals: Used as an intermediate in the synthesis of tranquilizers and other medicinal compounds.

- Chemical Industry: Serves as a solvent and reagent in organic synthesis due to its favorable chemical properties.

Research into the interactions of 3-methyl-3-pentanol with biological systems suggests potential effects on central nervous system activities. Studies have indicated that it may influence neurotransmitter systems involved in mood regulation and seizure control. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to fully understand its therapeutic potential and safety profile .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-methyl-3-pentanol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Pentanol | C5H12O | Secondary alcohol used as a solvent; less potent sedative effects. |

| 3-Pentanol | C5H12O | Similar structure but lacks the methyl group at the third carbon; used in organic synthesis. |

| 2-Methyl-2-butanol | C5H12O | Tertiary alcohol; exhibits different physical properties and reactivity patterns. |

The uniqueness of 3-methyl-3-pentanol lies in its specific branching structure that influences its boiling point, solubility, and biological activity compared to these similar compounds .

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H226 (30.71%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]